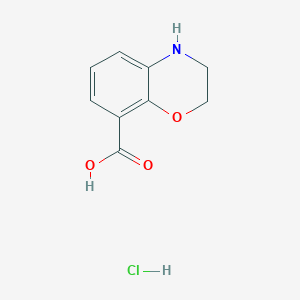

3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid hydrochloride

Overview

Description

3,4-Dihydro-2H-1,4-benzoxazine-8-carboxylic acid hydrochloride is a heterocyclic compound featuring a six-membered benzoxazine ring fused with a benzene moiety. The core structure consists of an oxygen and nitrogen atom at positions 1 and 4, respectively, with a carboxylic acid group at position 6. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmacological applications . This compound is structurally related to benzodiazepines and benzoxazepines but distinguishes itself through its unique substitution pattern and heteroatom arrangement. It serves as a key intermediate in synthesizing bioactive molecules, particularly those targeting neurological receptors (e.g., 5-HT3) and enzyme systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid hydrochloride typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold. This can be achieved through various methods, including transition metal catalysis, microwave-assisted synthesis, and metal-free processes . One common approach involves the use of 2-halophenols and activated aziridines, followed by intramolecular cyclization under Lewis acid catalysis .

Industrial Production Methods

Industrial production of this compound may utilize scalable methods such as solvent-free microwave thermolysis, which offers advantages in terms of yield, reaction time, and environmental impact . This method involves the reaction of salicylamide with aldehydes or ketones, followed by hydrolysis to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-1,4-benzoxazine-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxo groups into the benzoxazine ring, forming oxo derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.

Substitution: Halogenation and alkylation reactions can modify the benzoxazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., palladium, copper), Lewis acids, and oxidizing agents (e.g., hydrogen peroxide) . Reaction conditions often involve mild temperatures and environmentally friendly solvents to ensure high yields and selectivity .

Major Products Formed

Major products formed from these reactions include oxo derivatives, amino-substituted benzoxazines, and various halogenated or alkylated compounds .

Scientific Research Applications

3,4-Dihydro-2H-1,4-benzoxazine-8-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . Its anticancer activity is linked to the induction of apoptosis in cancer cells through the activation of caspase pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural and Molecular Attributes of Benzoxazine Derivatives

Physicochemical Properties

- Solubility: The hydrochloride salt of the target compound improves water solubility compared to non-ionic analogs (e.g., caffeic acid derivatives in ).

- Lipophilicity : Chloro and methyl substituents (e.g., Y-25130) increase logP values, enhancing membrane permeability .

- Acidity : The carboxylic acid group (pKa ~2.5) in the target compound contrasts with ester or amide derivatives (e.g., ethyl 4-acetyl-6-chloro-3-oxo in ), which are less acidic.

Pharmacological Activity

- 5-HT3 Receptor Modulation : Y-25130 (6-chloro-4-methyl-3-oxo derivative) exhibits potent 5-HT3 receptor antagonism, attributed to its electron-withdrawing substituents .

- p53 Activation : Kevetrin hydrochloride (), a benzoxazepine analog, demonstrates apoptosis-inducing activity, suggesting structural flexibility in targeting tumor suppressors.

- Metabolic Stability : The benzothiazine variant () may exhibit altered metabolic pathways due to sulfur’s nucleophilicity compared to oxygen in benzoxazines.

Biological Activity

3,4-Dihydro-2H-1,4-benzoxazine-8-carboxylic acid hydrochloride (CAS No. 1423032-17-0) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article provides an overview of its biological activity, including relevant research findings, case studies, and a summary table of key data.

- Molecular Formula : C₉H₁₀ClNO₃

- Molecular Weight : 215.63 g/mol

- CAS Number : 1423032-17-0

1. Serotonin Receptor Antagonism

Research indicates that derivatives of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid exhibit significant antagonistic activity at serotonin 3 (5-HT3) receptors. In a study evaluating various derivatives, it was found that modifications at the 2-position of the benzoxazine ring enhanced receptor affinity and antagonistic potency. For instance, the compound endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide displayed a Ki value of 0.019 nM for 5-HT3 receptors, indicating strong binding affinity and prolonged antagonistic effects in vivo .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In animal models, it demonstrated the ability to mitigate neurotoxicity induced by various agents. The underlying mechanisms may involve modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study 1: Neuropharmacological Evaluation

A study conducted on rats assessed the effects of 3,4-dihydro-2H-1,4-benzoxazine derivatives on the von Bezold-Jarisch reflex—a physiological response mediated by serotonergic pathways. The results indicated that specific derivatives could effectively block this reflex, suggesting their potential use in treating conditions associated with serotonin dysregulation .

Case Study 2: Synthesis and Biological Testing

Another investigation focused on synthesizing various benzoxazine derivatives and evaluating their biological activities. The study highlighted that introducing specific substituents at designated positions on the benzoxazine ring could significantly enhance both binding affinity to serotonin receptors and overall biological efficacy .

Summary Table of Key Findings

| Compound | Activity | Ki Value (nM) | Notes |

|---|---|---|---|

| Endo-6-chloro-N-(9-methyl...) | 5-HT3 Receptor Antagonist | 0.019 | Long-lasting effects observed in vivo |

| Various Derivatives | Neuroprotective Effects | N/A | Mitigated neurotoxicity in animal models |

| Benzoxazine Derivatives | Enhanced Binding Affinity | Varied | Substituents at position 2 increased activity |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on catalytic methods and solvent selection. For example, using palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) for intermediate steps, as demonstrated in analogous benzoxazine derivatives . Solvent systems like DMF or THF with controlled temperature (60–80°C) can enhance reaction efficiency. Post-synthesis purification via recrystallization in ethanol/water mixtures (70:30 v/v) improves purity (>95%), as validated by HPLC analysis . Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:2) and confirm intermediates via H NMR (δ 6.8–7.2 ppm for aromatic protons) .

Q. What analytical techniques are recommended for characterizing the compound’s structural integrity?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy : H and C NMR to confirm the benzoxazine core (e.g., δ 4.2–4.5 ppm for oxazine ring protons) and carboxylic acid group (δ 170–175 ppm in C) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (CHClNO; calc. 223.04 Da) and detect impurities .

- X-ray Crystallography : For definitive structural confirmation, as applied to related benzoxazine derivatives in crystallographic studies (e.g., P2/c space group, monoclinic system) .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from assay conditions or impurity profiles. Standardize protocols:

- Purity Validation : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to ensure >98% purity .

- Assay Replication : Repeat activity assays (e.g., receptor binding) under controlled conditions (pH 7.4, 37°C) with internal controls .

- Batch Comparison : Cross-test multiple synthesis batches to isolate batch-specific variability .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s structure-activity relationship (SAR) in serotonin receptor modulation?

- Methodological Answer : SAR studies require:

- Docking Simulations : Use software like AutoDock Vina to model interactions with 5-HT receptors, focusing on the carboxylic acid moiety’s role in hydrogen bonding .

- Analog Synthesis : Modify substituents at positions 2 and 8 (e.g., methyl, halogen) and compare binding affinities via radioligand assays (H-GR65630) .

- Conformational Analysis : Apply NOESY NMR to assess spatial orientation of the dihydrobenzoxazine ring, which influences receptor selectivity .

Q. How can researchers resolve contradictions in metabolite identification during pharmacokinetic studies?

- Methodological Answer : Use orthogonal analytical workflows:

- LC-HRMS : Detect phase I metabolites (e.g., hydroxylation at position 3) with exact mass matching (calc. for [M+H]: 239.05 Da) .

- Isotopic Labeling : Synthesize C-labeled analogs to track metabolic pathways in vivo .

- Enzymatic Inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify enzyme-specific metabolic routes .

Q. What experimental designs are optimal for assessing the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via UV-Vis (λ 270 nm) .

- Thermal Stability : Use TGA/DSC to determine decomposition temperature (expected >200°C for hydrochloride salts) .

- Light Sensitivity : Expose to UV light (254 nm) and quantify photodegradation products with LC-MS/MS .

Properties

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3.ClH/c11-9(12)6-2-1-3-7-8(6)13-5-4-10-7;/h1-3,10H,4-5H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRHEPFGYKFEOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2N1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.